molecular formula C16H17N5O3 B2952892 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide CAS No. 1171811-52-1

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2952892
CAS No.: 1171811-52-1
M. Wt: 327.344
InChI Key: SKKPNBKCVBRBPT-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound designed for research applications, featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethyl-1H-pyrazole moiety and an o-tolyloxyacetamide side chain. The 1,3,4-oxadiazole ring is a well-known pharmacophore and ester/amide bioisostere in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding, which makes it a key scaffold in the development of bioactive molecules . Compounds containing pyrazole and oxadiazole heterocycles are frequently investigated for their potential as enzyme inhibitors. Specifically, this structural framework is often explored in the development of novel anti-inflammatory agents, as heterocyclic cores are common in inhibitors targeting enzymes like cyclooxygenase-2 (COX-2) . The integration of the 1,3-dimethyl-1H-pyrazole subunit is a strategic feature often associated with targeting enzyme active sites, drawing from its prevalence in known bioactive molecules . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety regulations.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-6-4-5-7-13(10)23-9-14(22)17-16-19-18-15(24-16)12-8-11(2)20-21(12)3/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKPNBKCVBRBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a compound that has drawn interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole ring, an oxadiazole moiety, and an o-tolyloxy acetamide group. The molecular formula is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, and its molecular weight is approximately 288.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. In vitro studies have demonstrated that compounds containing the pyrazole ring can induce apoptosis in various cancer cell lines. For instance, a study on similar compounds showed IC50 values indicating effective cytotoxicity against glioma and other cancer types, with some derivatives outperforming standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5fC6 glioma5.13Induces apoptosis
5-FluorouracilC6 glioma8.34Standard chemotherapy

The mechanism of action for these compounds often involves cell cycle arrest and induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structural motifs have also been investigated for anti-inflammatory effects. The oxadiazole ring is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This dual action makes such compounds promising candidates for treating both cancer and inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with pyrazole and oxadiazole moieties have been reported to exhibit activity against various bacterial strains, although specific data on this compound's efficacy is still limited .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized several derivatives of pyrazole-oxadiazole compounds and tested their cytotoxicity against multiple cancer cell lines using MTT assays. The results indicated that compounds with the pyrazole moiety significantly inhibited cell proliferation in a dose-dependent manner .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to increased sub-G1 population in cell cycles, indicating apoptotic cell death. This suggests that this compound may trigger intrinsic apoptotic pathways .

Comparison with Similar Compounds

Structural Analogues from the Brazilian Journal of Pharmaceutical Sciences (2015)

describes four 1,3,4-oxadiazole-acetamide derivatives with varying aryl and heterocyclic substituents:

Compound ID Substituents Molecular Formula Molecular Weight (g/mol) Notable Bioactivities
8t N-(5-Chloro-2-methylphenyl), indole-3-ylmethyl C20H17ClN4O3S 428.5 LOX inhibition, BChE inhibition
8u N-(2-Ethoxy-6-methylphenyl), indole-3-ylmethyl C22H22N4O3S 422 α-Glucosidase inhibition
8v N-(2-Methyl-6-nitrophenyl), indole-3-ylmethyl C20H17N5O4S 423 LOX inhibition
8w N-(4-Methyl-2-pyridinyl), indole-3-ylmethyl C19H17N5O2S 379 BChE inhibition

Key Comparisons :

  • Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., 8v’s nitro) show enhanced LOX inhibition, while bulky groups (e.g., 8u’s ethoxy) may favor enzyme selectivity. The target compound’s dimethylpyrazole could mimic steric effects observed in 8w’s pyridinyl group, which exhibited BChE inhibition .

Thiazolidinone and Thiadiazole Derivatives

and highlight compounds with divergent heterocycles but similar acetamide backbones:

  • : 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide contains a thiazolidinone ring, which introduces conjugation and redox activity absent in the target compound.
  • : A chlorophenyl-oxadiazole-thioacetamide derivative was computationally modeled (DFT/6-31/B3LYP) to assess electronic properties.

Pyrazolone and Isoxazole Derivatives

and describe compounds with pyrazole and isoxazole motifs:

  • : Sulfonamide derivatives (e.g., 3-Methyl-1-(4-sulfamoylphenyl)-5-pyrazolone) feature sulfonamide groups, which enhance solubility but reduce lipophilicity compared to the target’s acetamide.
  • : A furan-pyrimidinone-acetamide hybrid (CAS: 1211016-72-6) shares the acetamide core but incorporates a pyrimidinone ring, likely influencing π-π stacking interactions in biological targets .

Physicochemical Data Gaps :

  • The target compound lacks reported melting points, solubility, or spectral data (e.g., IR, NMR), unlike compounds in , which are characterized as amorphous solids/powders. This limits direct comparisons of stability or crystallinity.

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